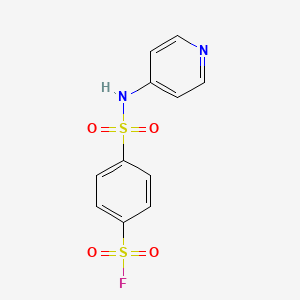

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

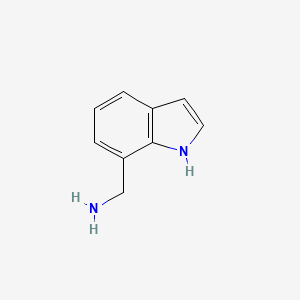

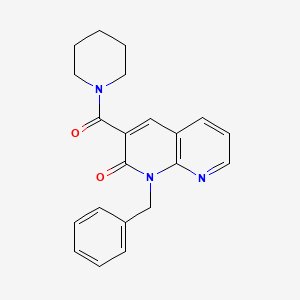

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C11H9FN2O4S2 and a molecular weight of 316.32 g/mol

Méthodes De Préparation

The synthesis of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride can be achieved through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach for producing this compound.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride has significant applications in scientific research. It is used as a covalent probe in chemical biology to target active-site amino acid residues . Additionally, sulfonyl fluorides like this compound are utilized in the development of protease inhibitors, which have applications in the pharmaceutical industry . The compound’s unique stability-reactivity balance makes it valuable for various biological and chemical studies.

Mécanisme D'action

The mechanism of action of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride involves its interaction with specific amino acid residues in proteins. Sulfonyl fluorides act by reacting with the hydroxyl group of the active site serine residue to form a sulfonyl enzyme derivative . This interaction inhibits the activity of the target enzyme, making it useful in studies related to enzyme inhibition and regulation.

Comparaison Avec Des Composés Similaires

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) . Both compounds share similar mechanisms of action and applications in enzyme inhibition. this compound’s unique structure and properties make it distinct and valuable for specific research applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique properties and reactivity make it valuable for studies in chemistry, biology, and medicine. The compound’s ability to selectively interact with specific amino acids and proteins highlights its potential for developing new therapeutic agents and advancing our understanding of biological processes.

Propriétés

IUPAC Name |

4-(pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4S2/c12-19(15,16)10-1-3-11(4-2-10)20(17,18)14-9-5-7-13-8-6-9/h1-8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXOPTCQOPOILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide](/img/structure/B2987904.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone](/img/structure/B2987906.png)

![3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2987915.png)